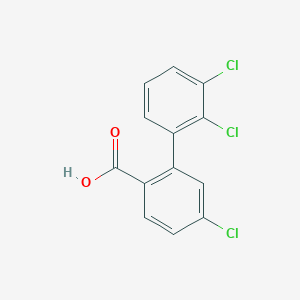
3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid (3,5-DHPBA) is an aromatic carboxylic acid that has been studied extensively due to its potential applications in the medical and scientific fields. It is a synthetic compound, and its synthesis involves the reaction of 2,4-dichlorophenol with hydroxybenzoic acid. This compound is used in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of cancer and other diseases.
作用機序
The exact mechanism of action of 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been shown to induce apoptosis in certain types of cancer cells.
Biochemical and Physiological Effects
3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and induce apoptosis in these cells. Additionally, 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an effect on the immune system, and it has been shown to reduce the levels of certain hormones in the body.
実験室実験の利点と制限
The use of 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is cost-effective. Additionally, it can be used in a variety of experiments and has been studied extensively for its potential applications in the medical and scientific fields. However, there are some limitations to its use in laboratory experiments. It can be toxic in high doses, and it can be difficult to accurately measure its concentration in experiments.
将来の方向性
The potential future directions for 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% are numerous. It could be further studied as a potential cancer treatment, as a potential treatment for other diseases, and as a potential treatment for inflammation and oxidative stress. Additionally, it could be studied for its potential applications in the cosmetics industry, as well as its potential use as an antioxidant. Finally, it could be studied for its potential use as a food additive or preservative.
合成法
The synthesis of 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% involves the reaction of 2,4-dichlorophenol with hydroxybenzoic acid. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of around 100°C and yields 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% in a yield of 95%. This synthesis method is relatively simple and cost-effective, making it an attractive option for the production of 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% in large quantities.
科学的研究の応用
3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been studied extensively due to its potential applications in the medical and scientific fields. It has been studied as a potential cancer treatment due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 3-(2,4-Dichlorophenyl)-5-hydroxybenzoic acid, 95% has been studied as a potential treatment for inflammation and as a potential antioxidant.
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDCFMNGFMWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691207 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-10-4 |
Source


|
| Record name | 2',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














